
Crizotinib
Overview
Description
Crizotinib is a receptor tyrosine kinase inhibitor primarily used for the treatment of metastatic non-small cell lung cancer (NSCLC) that is positive for anaplastic lymphoma kinase (ALK) or ROS1 rearrangements . It was the first drug approved for this specific genetic mutation in NSCLC and has shown significant efficacy in treating ALK-positive tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Crizotinib involves multiple steps, starting with the preparation of key intermediates. One method involves the reaction of N-protected 4-(3-(5-fluoro-6-nitropyridine-3-yl)-1H-pyrazole-1-yl)piperidine with a chiral intermediate to obtain a key chiral intermediate. This intermediate is then reduced and deprotected to yield this compound . The reaction conditions are typically mild, and the process is designed for large-scale production .
Industrial Production Methods: Industrial production of this compound often involves the preparation of capsules. A common method includes mixing this compound with pregelatinized starch, sodium carboxymethyl starch, aerosil, and magnesium stearate. This mixture is then encapsulated to improve the dissolution rate and bioavailability of the drug .
Chemical Reactions Analysis
Types of Reactions: Crizotinib undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the phosphorylation of ALK, ROS1, and c-Met, which are crucial for its anti-tumor activity .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include potassium tert-butoxide and dimethylformamide (DMF). The reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Major Products Formed: The major product formed from these reactions is this compound itself, which is then formulated into a capsule for oral administration .
Scientific Research Applications
Non-Small Cell Lung Cancer (NSCLC)
Crizotinib is primarily indicated for patients with metastatic NSCLC who have confirmed ALK or ROS1 rearrangements. The drug has demonstrated substantial efficacy, leading to its FDA approval in 2011 for ALK-positive NSCLC and in 2016 for ROS1-positive NSCLC .
Efficacy Data:
- Objective Response Rate (ORR): In a large-scale trial (PROFILE 1005), this compound achieved an ORR of 54% in ALK-positive NSCLC patients .
- Progression-Free Survival (PFS): A phase III study (PROFILE 1014) showed that this compound significantly improved PFS compared to standard chemotherapy, with a median PFS of 11.1 months versus 6.8 months for chemotherapy .
Study | Population | ORR (%) | Median PFS (months) | Common AEs |
---|---|---|---|---|
PROFILE 1005 | ALK-positive NSCLC | 54 | N/A | Vision disorder, nausea |
PROFILE 1014 | Previously untreated ALK-positive | N/A | 11.1 | Increased transaminases, diarrhea |
Anaplastic Large Cell Lymphoma (ALCL)
This compound is also utilized in treating ALK-positive anaplastic large cell lymphoma. Case studies indicate significant responses in patients with this rare type of lymphoma, reinforcing its role as a treatment option .
Case Study: Dramatic Response in NSCLC
A notable case involved a female patient with NSCLC harboring an ARL1-MET fusion who was treated off-label with this compound. After three weeks, her symptoms improved significantly, and imaging showed marked tumor reduction. However, the disease eventually progressed after several months, indicating potential resistance mechanisms .
Case Study: ROS1-Positive NSCLC
In another case involving patients with ROS1-positive metastatic NSCLC, this compound demonstrated an ORR of 66% in a clinical trial setting. This trial highlighted the drug's effectiveness across various lines of therapy and contributed to its expanded indication by the FDA .
Comparative Studies
Recent studies have compared this compound to newer agents such as ensartinib and lorlatinib. These studies suggest that while this compound remains effective, newer agents may offer improved progression-free survival rates and better management of central nervous system metastases.
Drug | Median PFS (months) | Notes |
---|---|---|
This compound | 12.7 | Standard treatment for ALK-positive NSCLC |
Ensartinib | Not reached | Superior efficacy in recent trials |
Lorlatinib | Improved | Better intracranial activity compared to this compound |
Mechanism of Action
Crizotinib functions as a protein kinase inhibitor by competitively binding within the ATP-binding pocket of target kinases . It inhibits the kinase activity of the EML4-ALK fusion protein, which is responsible for the malignant phenotype in certain types of NSCLC . By blocking this activity, this compound effectively halts the growth and proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds: Several other ALK inhibitors are used in the treatment of ALK-positive NSCLC, including Alectinib, Ceritinib, Brigatinib, and Lorlatinib .
Uniqueness: Crizotinib was the first ALK inhibitor approved for clinical use and has paved the way for the development of second- and third-generation ALK inhibitors . While newer inhibitors like Alectinib and Lorlatinib have shown improved efficacy and safety profiles, this compound remains a cornerstone in the treatment of ALK-positive NSCLC due to its pioneering role and established clinical benefits .
Biological Activity
Crizotinib, a small-molecule tyrosine kinase inhibitor, is primarily recognized for its efficacy in treating non-small cell lung cancer (NSCLC) harboring ALK (anaplastic lymphoma kinase) rearrangements. However, recent research has unveiled its diverse biological activities beyond oncology, including antibacterial properties and effects on cancer metastasis. This article explores the biological activity of this compound, supported by detailed data tables and case studies.
This compound functions by inhibiting multiple tyrosine kinases, including ALK and MET. Its mechanism involves binding to the ATP-binding site of these kinases, thereby blocking their phosphorylation and subsequent signaling pathways that promote tumor growth and survival.
Key Mechanisms:
- ALK Inhibition : this compound specifically inhibits ALK phosphorylation, leading to reduced cell proliferation in ALK-positive NSCLC cells with an IC50 ranging from 250 to 340 nmol/L .
- MET Inhibition : It also targets MET, which is involved in cell growth and migration, further contributing to its antitumor effects .
Antibacterial Activity
Recent studies have highlighted this compound's unexpected antibacterial properties against Gram-positive bacteria. A notable study demonstrated that this compound exhibits significant antibacterial activity against drug-resistant strains, particularly Staphylococcus aureus.
Study Findings:
- Efficacy : this compound increased the survival rate in infected mice and reduced pulmonary inflammation .
- Mechanism : The antibacterial effect was attributed to the inhibition of ATP production and disruption of pyrimidine metabolism by targeting CTP synthase PyrG .
Antimetastatic Activity
This compound has also been shown to inhibit cancer metastasis through its effects on TGFβ signaling pathways. This is particularly relevant for NSCLC cells where metastasis poses a significant challenge.
Research Insights:
- TGFβ Inhibition : this compound suppresses TGFβ signaling by blocking Smad phosphorylation, which is crucial for cell migration and invasion .
- In Vivo Studies : Bioluminescence imaging indicated that this compound significantly reduced the metastatic capacity of NSCLC cells .
Case Studies
- Case Study on NSCLC Treatment :
- Antimicrobial Efficacy Case Study :
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of crizotinib in ALK-positive non-small cell lung cancer (NSCLC), and how is this validated experimentally?
- Methodological Answer : this compound inhibits anaplastic lymphoma kinase (ALK) tyrosine kinase activity, disrupting downstream signaling pathways (e.g., STAT3, PI3K/AKT). Validation involves:
- In vitro kinase assays to measure IC50 values .
- Immunoblotting to assess phosphorylation status of ALK and downstream targets in cell lines .
- Xenograft models to evaluate tumor regression and progression-free survival .
Q. Which biomarkers are critical for identifying this compound-responsive populations, and how are they standardized across studies?
- Methodological Answer :
- Biomarkers : ALK rearrangement via FISH (break-apart probes) or RT-PCR for EML4-ALK fusion variants .
- Standardization : Use validated protocols (e.g., Vysis ALK Break Apart FISH Probe Kit) and cross-validate with immunohistochemistry (IHC) for ALK protein overexpression .
- Pitfalls : False positives in FISH due to chromosomal polysomy; confirm with orthogonal methods .
Advanced Research Questions
Q. How can contradictory clinical data on this compound resistance mechanisms be systematically analyzed?
- Methodological Answer :
- Data Integration : Combine genomic (e.g., ALK secondary mutations like L1196M), transcriptomic (upregulation of EGFR/MET), and pharmacodynamic data (e.g., drug penetration in CNS) .
- In Silico Modeling: Use molecular dynamics simulations to predict mutation-induced conformational changes in ALK that reduce this compound binding .
Q. What experimental designs are optimal for evaluating this compound’s off-target effects in preclinical models?
- Methodological Answer :
- Kinome-Wide Profiling : Use platforms like DiscoverX KINOMEscan to assess selectivity across 468 kinases .
- Phenotypic Screening : Monitor organoid viability and mitochondrial toxicity in non-cancer tissues (e.g., hepatocytes) .
- Dose Escalation : Compare clinical plasma concentrations (Cmax ≈ 300 nM) to off-target IC50 values .
Q. How can computational methods (e.g., DFT, molecular docking) enhance structural optimization of this compound analogs?
- Methodological Answer :
- DFT Calculations : Analyze electron density maps to identify regions for chemical modification (e.g., piperidine ring substitutions) .
- Docking Simulations : Use AutoDock Vina to predict binding poses with mutant ALK variants and prioritize synthetic targets .
- Table: Key Spectroscopic Parameters for this compound Structural Analysis
Method | Key Findings | Reference |
---|---|---|
IR Spectroscopy | C=O stretch at 1680 cm⁻¹ confirms carbonyl group | |
ECD | Positive Cotton effect at 290 nm indicates chiral centers |
Q. Methodological Frameworks
Q. What strategies ensure reproducibility in this compound pharmacology studies?
- Answer :
- Compound Characterization : Provide HPLC purity (>98%), NMR/HRMS data, and batch-specific activity in supplemental materials .
- In Vivo Protocols: Adopt ARRIVE guidelines for tumor volume measurements and survival endpoints .
Q. How should researchers address discrepancies between in vitro and clinical efficacy data?
- Answer :
Properties
IUPAC Name |
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEIFNKAUNYNJU-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701009329 | |
Record name | Crizotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701009329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Crizotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08865 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Crizotinib is a tyrosine kinase receptor inhibitor that targets anaplastic lymphoma kinase (ALK), hepatocyte growth factor receptor (HGFR, c-MET), ROS1 (c-ros), and Recepteur d'Origine Nantais (RON). When activated, ALK inhibits apoptosis and promotes cell proliferation, and ALK-gene translocations can lead to the expression of oncogenic fusion proteins. A small portion of non-small cell lung cancer (NSCLC) patients have ALK-positive tumors. Most of these cases are characterized by the fusion of ALK with the chimeric protein echinoderm microtubule-associated protein-like 4 (EML4), resulting in increased kinase activity. Crizotinib inhibits ALK by inhibiting its phosphorylation and creating an inactive protein conformation. This ultimately lowers the proliferation of cells carrying this genetic mutation and tumour survivability. _In vitro_ assays on tumor cell lines demonstrated that crizotinib inhibits ALK, ROS1, and c-Met phosphorylation in a concentration-dependent manner. _In vivo_ studies in mice with tumor xenografts that expressed EML4- or nucleophosmin (NPM)-ALK fusion proteins or c-Met showed that crizotinib has antitumor activity. | |
Record name | Crizotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08865 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
877399-52-5 | |
Record name | Crizotinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877399-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Crizotinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877399525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Crizotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08865 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Crizotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701009329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CRIZOTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53AH36668S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.